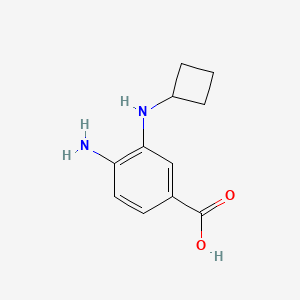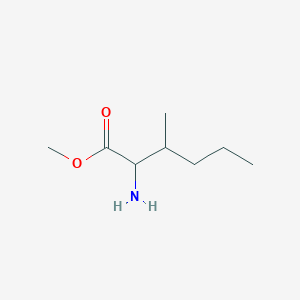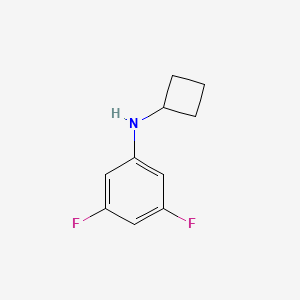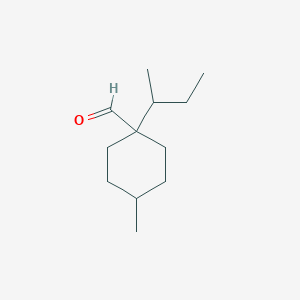
1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a methyl group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone derivatives followed by selective oxidation. One common method includes:
Alkylation: Cyclohexanone is reacted with butan-2-yl bromide in the presence of a strong base such as sodium hydride to form 1-(Butan-2-yl)cyclohexanone.
Methylation: The intermediate is then methylated using methyl iodide and a base like potassium carbonate to yield 1-(Butan-2-yl)-4-methylcyclohexanone.
Oxidation: Finally, the ketone is oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butan-2-yl and methyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(Butan-2-yl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Butan-2-yl)-4-methylcyclohexane-1-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The butan-2-yl and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
1-(Butan-2-yl)-4-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methylcyclohexane-1-carbaldehyde: Lacks the butan-2-yl group, resulting in different physical and chemical properties.
1-(Butan-2-yl)cyclohexane-1-carbaldehyde: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both butan-2-yl and methyl groups along with the aldehyde functionality makes it a versatile compound for synthetic and industrial purposes.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-butan-2-yl-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-4-11(3)12(9-13)7-5-10(2)6-8-12/h9-11H,4-8H2,1-3H3 |
InChI Key |
RZTVLGDIFIIQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCC(CC1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


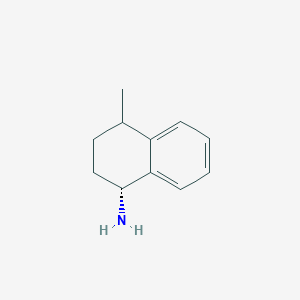

![3-[1-(2-Fluoro-6-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13263529.png)
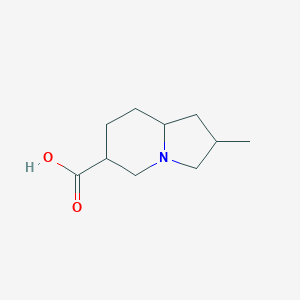
![2-Azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B13263534.png)
![{[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine](/img/structure/B13263542.png)
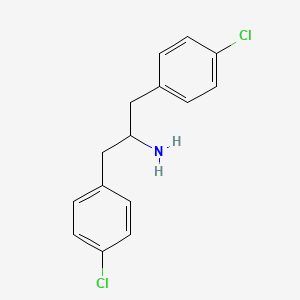
![4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13263552.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13263554.png)
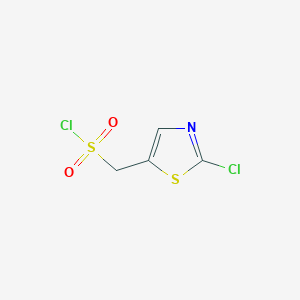
![2-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13263564.png)
